molecular formula C26H23NO5S B2672886 ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114852-58-2

ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2672886
CAS No.: 1114852-58-2
M. Wt: 461.53
InChI Key: HDRXEQJFLIPLQF-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a complex organic compound with the molecular formula C26H23NO5S It is known for its unique structure, which includes a benzothiazine ring system and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzoyl chloride with 2-aminobenzenesulfonamide to form the benzothiazine intermediate. This intermediate is then reacted with ethyl 3-bromobenzoate under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets. The benzothiazine ring system can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to proteins or nucleic acids, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of a benzothiazine ring and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5S/c1-4-32-26(29)19-8-7-9-20(15-19)27-16-24(25(28)21-13-12-17(2)14-18(21)3)33(30,31)23-11-6-5-10-22(23)27/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXEQJFLIPLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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